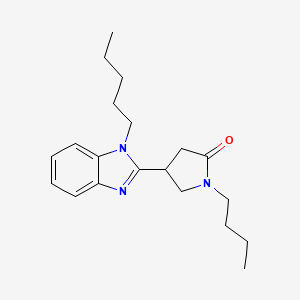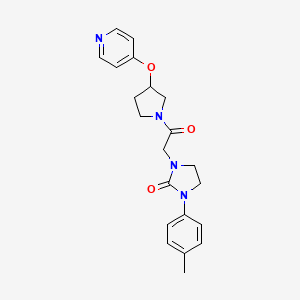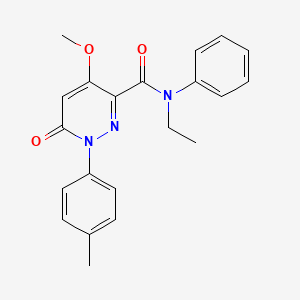
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide is a chemical compound that belongs to the pyridazine family. It is a potent inhibitor of a specific protein kinase known as PIM1, which plays a crucial role in the growth and survival of cancer cells. This compound has attracted significant attention from the scientific community due to its potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide selectively inhibits PIM1 kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell proliferation and survival. By inhibiting PIM1 kinase, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide has been shown to have potent antitumor activity in preclinical studies. It has been demonstrated to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and antiviral effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide is its high selectivity for PIM1 kinase, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide. One area of interest is the development of analogs with improved pharmacokinetic properties and solubility. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its downstream targets. Another potential direction is the investigation of this compound's efficacy in combination with other cancer therapies, such as immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.
Méthodes De Synthèse
The synthesis of N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide involves the reaction of 4-methylphenylhydrazine with ethyl 2,3-dioxo-6-phenylpyridazine-1-carboxylate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methoxyacetyl chloride to yield the final product. This synthesis method has been reported in the literature, and the compound has been synthesized successfully by several research groups.
Applications De Recherche Scientifique
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit PIM1 kinase, which is overexpressed in many types of cancer and plays a crucial role in cancer cell proliferation and survival. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, this compound has been shown to have potential as a treatment for other diseases such as inflammatory disorders and viral infections.
Propriétés
IUPAC Name |
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-4-23(16-8-6-5-7-9-16)21(26)20-18(27-3)14-19(25)24(22-20)17-12-10-15(2)11-13-17/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSWWRMCOYOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 1-(2-methoxyethyl)-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2989636.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)
![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)
![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)

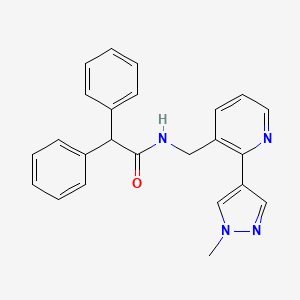
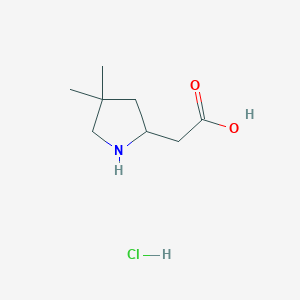
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2989650.png)
![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)
![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)
